molecular formula C16H18N2O3S B2527606 (E)-5-(2-ethoxybenzylidene)-2-morpholinothiazol-4(5H)-one CAS No. 405920-43-6

(E)-5-(2-ethoxybenzylidene)-2-morpholinothiazol-4(5H)-one

Cat. No.: B2527606
CAS No.: 405920-43-6
M. Wt: 318.39
InChI Key: BJMYCCFORNCNFZ-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-5-(2-ethoxybenzylidene)-2-morpholinothiazol-4(5H)-one is a useful research compound. Its molecular formula is C16H18N2O3S and its molecular weight is 318.39. The purity is usually 95%.
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Scientific Research Applications

Antiproliferative and Antimicrobial Properties

A significant area of research involves the synthesis of Schiff bases derived from 1,3,4-thiadiazole compounds, which exhibit promising biological activities. For instance, compounds with a 1,3,4-thiadiazole core have shown high DNA protective ability against oxidative damage and strong antimicrobial activity against specific pathogens. Additionally, certain compounds demonstrate cytotoxicity on cancer cell lines, such as PC-3 and MDA-MB-231, suggesting potential for utilization in chemotherapy strategies to establish more efficient therapy with minimal cytotoxicity against cancer cells (Gür et al., 2020).

Synthesis and Antimicrobial Activities

Research into novel 1,2,4-triazole derivatives has led to the development of compounds with good to moderate antimicrobial activities against various microorganisms. These findings underscore the versatility of thiadiazole and triazole scaffolds in designing new antimicrobial agents (Bektaş et al., 2007).

Molecular Structure Analysis

The analysis of molecular structures, such as that of N‐(4‐methoxy­benzo­yl)‐N′‐[2‐(morpholinium‐1‐yl)eth­yl]thio­urea thiocyanate, provides insights into the stability conferred by intra- and intermolecular hydrogen bonds. Understanding these structural features is crucial for the development of compounds with tailored properties (Yusof & Yamin, 2005).

Electrophoretic and Gas-Chromatographic Analysis

Analytical techniques have been applied to characterize pharmaceutical preparations, such as Afobazol, which contains 5-ethoxy-2-[2-(morpholino)ethylthio]benzimidazole dihydrochloride. These methods ensure the identification and quantification of active components and potential impurities, which is essential for drug safety and efficacy (Burykin et al., 2014).

Properties

IUPAC Name

(5E)-5-[(2-ethoxyphenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-2-21-13-6-4-3-5-12(13)11-14-15(19)17-16(22-14)18-7-9-20-10-8-18/h3-6,11H,2,7-10H2,1H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJMYCCFORNCNFZ-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C=C2C(=O)N=C(S2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1/C=C/2\C(=O)N=C(S2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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